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Compound of Interest

Compound Name: Atisine

Cat. No.: B3415921

An In-depth Examination of the Diterpenoid Alkaloid Atisine, a Compound of Growing Interest
in Drug Discovery and Development

Abstract

Atisine, a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum, Delphinium,
and Spiraea genera, has emerged as a significant subject of research in medicinal chemistry
and pharmacology.[1] This technical guide provides a comprehensive overview of Atisine,
including its chemical identifiers, physicochemical properties, and detailed insights into its
biological activities and underlying molecular mechanisms. The document is intended to serve
as a valuable resource for researchers, scientists, and drug development professionals
engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

Atisine is a complex diterpenoid alkaloid with a pentacyclic skeleton.[1] Its unique structure
has been the subject of numerous synthetic studies. The following tables summarize the key
chemical identifiers and physicochemical properties of Atisine.

Table 1: Chemical Identifiers for Atisine
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Identifier

Value

Reference

CAS Number

466-43-3

[21(31[4]

PubChem CID

6426913

[1](2]

InChl

InChl=1S/C22H33N0O2/c1-14-
15-4-8-21(18(14)24)9-5-16-
20(2)6-3-7-22(16,17(21)12-
15)19-23(13-20)10-11-25-
19/h15-19,24H,1,3-
13H2,2H3/t15-,16+,17+,18+,19
-,20-,21-,22-/m0/s1

[2]

InChlKey

KWVIBDAKHDJCNY-
PTRUQLRHSA-N

[2](3]

SMILES

Cl[C@@]12CCC[C@@]3([C@
@H]1CC[C@]45[C@H]3C--
INVALID-LINK--C(=C)
[C@H]50)[C@H]6N(C2)CCO6

[2]

IUPAC Name

(1S,2R,4S,6R,7S,10R,11R,17
S)-11-methyl-5-methylidene-
16-oxa-13-
azahexacyclo[9.6.3.24,7.01,10,02

,/.013,171docosan-6-ol

[2]

Synonyms

Anthorine

[2]4]

Table 2: Physicochemical Properties of Atisine
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Property Value Reference
Molecular Formula C22H33NO2 [21[3][4]
Molecular Weight 343.5 g/mol [2][3][4]
Appearance Solid [4]

Melting Point 57-60 °C [4]

pKa 12.2 [4]

Biological Activities and Quantitative Data

Atisine and its related atisine-type diterpenoid alkaloids exhibit a broad spectrum of biological
activities, including antitumor, anti-inflammatory, anti-parasitic, antiarrhythmic, and
cholinesterase inhibitory effects.[1] The following tables present a summary of the available
quantitative data for these activities.

Table 3: Antitumor Activity of Atisine-Type Diterpenoid
Alkaloids (ICso in uM)
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Table 4: Anti-inflammatory and Other Biological
Activities of Atisine-Type Diterpenoid Alkaloids

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://www.benchchem.com/product/b3415921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Compound Activity Assay ICso0 (UM) Reference
NO Production
) Anti- Inhibition (LPS-
Forrestline F (62) ] 9.57 [1]
inflammatory stimulated
RAW?264.7)
) ] Cholinesterase Acetylcholinester
Ajaconine (15) o 12.61 [1]
Inhibition ase (AChE)
) ] Cholinesterase Butyrylcholineste
Ajaconine (15) o 10.18 [1]
Inhibition rase (BchE)
Heterophyllinine-  Cholinesterase Butyrylcholineste
40.63 [1]

B (31)

Inhibition

rase (BchE)

Table 5: Antiparasitic Activity of Atisine-Type
Di id Alkaloids (ICsa | ml

Compound Organism ICso0 (pg/mL) Reference
Atisinium chloride (21)  T. cruzi epimastigotes 5.46 [1]
N L. infantum
Azitine (61) ) 1.1 [1]
promastigotes
- L. infantum
Isoazitine (76) ) 4.1 [1]
promastigotes

Table 6: Acute Toxicity of Atisine-Type Diterpenoid

Alkaloids
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Compound Organism Route LDso (mg/kg) Reference
Atisine (21) Mouse V. 9 [1]
Isoatisine (30) Mouse V. 8 [1]
Dihydroatisine )

Mouse V. 38 [1]
©)
Atidine (6) Mouse V. 58 [1]
Coryphidine (60) Mouse iv. 20 [1]

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of atisine and its analogs are underpinned by their modulation
of key cellular signaling pathways. This section details the known molecular mechanisms, with
a focus on anti-inflammatory and apoptotic pathways.

Anti-inflammatory Signaling Pathway

Certain atisine-type diterpenoid alkaloids, such as Forrestline F, have been shown to exert
their anti-inflammatory effects by inhibiting the NF-kB and MAPK signaling pathways.[1] In
LPS-stimulated macrophages, Forrestline F inhibits the production of nitric oxide (NO) and pro-
inflammatory cytokines such as TNF-a, IL-1[3, and IL-6.[1] Mechanistically, it downregulates the
expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by
suppressing the phosphorylation of key signaling proteins, including p65 (a subunit of NF-kB)
and the MAPKSs (p38, ERK, and JNK).[1]
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Caption: Simplified diagram of the anti-inflammatory action of an atisine-type alkaloid.
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Apoptosis Signaling Pathway

The antitumor activity of some atisine-type diterpenoid alkaloids is mediated through the
induction of apoptosis. For example, Brunonianine B has been shown to induce apoptosis in
Skov-3 ovarian cancer cells by modulating the Bax/Bcl-2/caspase-3 signaling pathway.[1] This
involves a reduction in the mitochondrial membrane potential, leading to the activation of the
caspase cascade. Specifically, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic
protein Bcl-2 is increased, which in turn activates caspase-3, a key executioner caspase,
ultimately leading to programmed cell death.
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Caption: Simplified diagram of the pro-apoptotic action of an atisine-type alkaloid.

Biosynthetic Pathway

The biosynthesis of atisine-type diterpenoid alkaloids originates from the general isoprenoid

pathway.[1] Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate
(DMAPP) serve as the fundamental five-carbon building blocks.[1] Through the action of
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geranylgeranyl pyrophosphate synthase (GGPPS), three molecules of IPP and one molecule of
DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP), the universal C20
precursor for diterpenoids.[1] GGPP is then cyclized to form the atisane skeleton, which

undergoes amination, with L-serine being a likely nitrogen source, to yield the atisine-type
diterpenoid alkaloids.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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